molecular formula C21H24N2O3S B4194076 N-bicyclo[2.2.1]hept-2-yl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-bicyclo[2.2.1]hept-2-yl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B4194076
M. Wt: 384.5 g/mol
InChI Key: WSGPHFMFXHCQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of BAY 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that plays a key role in the regulation of vascular tone and smooth muscle relaxation. By activating sGC, BAY 41-2272 increases the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and inhibits inflammation.
Biochemical and Physiological Effects:
BAY 41-2272 has been found to exhibit a variety of biochemical and physiological effects. In addition to its vasodilator and anti-inflammatory properties, this compound has been shown to have antiplatelet and antithrombotic effects, making it a potential treatment for thrombotic disorders such as stroke and myocardial infarction. BAY 41-2272 has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for use in lab experiments. This compound is highly pure and stable, making it easy to work with and ensuring consistent results. Additionally, BAY 41-2272 has been extensively studied and characterized, making it a well-established tool for scientific research. However, there are also limitations to the use of BAY 41-2272 in lab experiments. This compound can be expensive and difficult to obtain in large quantities, which may limit its use in certain experiments. Additionally, the effects of BAY 41-2272 can be highly dependent on the specific experimental conditions, which may require careful optimization and standardization.

Future Directions

There are several potential future directions for the study of BAY 41-2272. One area of research is the development of new therapeutic applications for this compound. For example, BAY 41-2272 may be useful in the treatment of pulmonary hypertension or other cardiovascular diseases. Additionally, BAY 41-2272 may be useful in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new analogs of BAY 41-2272 with improved pharmacological properties. By modifying the structure of BAY 41-2272, it may be possible to enhance its potency, selectivity, or other properties, making it a more effective tool for scientific research and therapeutic applications.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications in a variety of fields. This compound has been found to exhibit vasodilator properties, making it a potential treatment for hypertension and other cardiovascular diseases. Additionally, BAY 41-2272 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-14-6-10-17(11-7-14)27(25,26)23-19-5-3-2-4-18(19)21(24)22-20-13-15-8-9-16(20)12-15/h2-7,10-11,15-16,20,23H,8-9,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGPHFMFXHCQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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